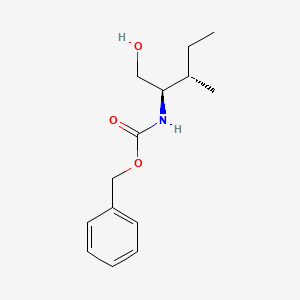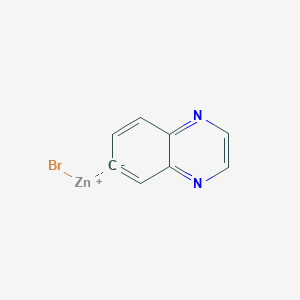
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound with a complex structure that includes an amino group, a benzyl group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach is to start with the appropriate benzylamine derivative, which undergoes a series of reactions including alkylation, cyclization, and carboxylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis machines can streamline the process, reducing the time and cost associated with production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring can also interact with hydrophobic pockets in proteins, stabilizing the compound’s binding.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylbenzoic acid: Similar structure but lacks the dioxolane ring.
2-(2-Amino-4-methylphenyl)acetic acid: Similar structure but lacks the dioxolane ring.
2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-4-methylbenzyl)-1,3-dioxolan-2-yl)acetic acid distinguishes it from other similar compounds. This ring can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
2-[2-[(2-amino-4-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-2-3-10(11(14)6-9)7-13(8-12(15)16)17-4-5-18-13/h2-3,6H,4-5,7-8,14H2,1H3,(H,15,16) |
Clave InChI |
RGRFDPKFVLJVDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC2(OCCO2)CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


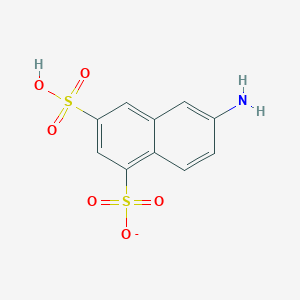


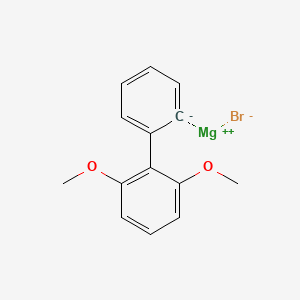
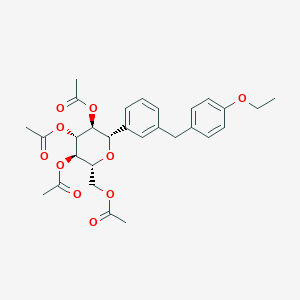
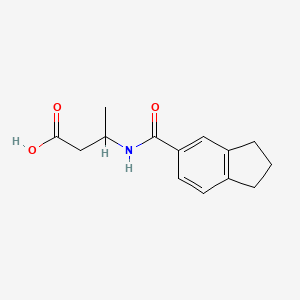

![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)



